Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, reflects its highly substituted piperidine core. The molecular formula, C23H41BNO4 , was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. The piperidine ring is functionalized at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a pinacol boronic ester.
A comparative analysis of molecular weights and substituent effects reveals that the tetramethyl groups at the 2- and 6-positions introduce significant steric hindrance, reducing rotational freedom around the piperidine ring (Table 1). This contrasts with simpler analogs like 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (C12H22BNO2), which lacks the Boc group and exhibits greater conformational flexibility.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H41BNO4 | |
| Molecular Weight | 406.39 g/mol | |
| CAS Registry Number | 877399-74-1 | |
| Purity (HPLC) | >98.0% |
X-ray Crystallographic Studies of Boronate-Piperidine Systems
Single-crystal X-ray diffraction studies of related boronate-piperidine derivatives, such as tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate, reveal a trigonal planar geometry around the boron atom (B–O bond length: 1.36–1.38 Å). The piperidine ring adopts a chair conformation, with the Boc group occupying an axial position to minimize steric clashes with the boronic ester.
Notably, hydrogenation of similar dihydropyridine boronic esters produces tetrasubstituted piperidines with >12:1 diastereomeric ratios, as confirmed by X-ray analysis. This stereochemical control is critical for pharmaceutical applications, such as synthesizing enamide derivatives like 85 (Scheme 3b in ), where the boron moiety directs regioselective functionalization.
Conformational Analysis of Sterically Hindered Piperidine Derivatives
The tetramethyl substitution at the 2- and 6-positions imposes severe steric constraints, stabilizing the chair conformation of the piperidine ring. Density functional theory (DFT) calculations on analogous systems predict a rotational barrier of ~12 kcal/mol for the Boc group, compared to <5 kcal/mol in non-methylated derivatives. This rigidity enhances the compound’s stability under acidic conditions, as the Boc group resists premature cleavage during cross-coupling reactions.
NMR studies (1H and 13C) of the title compound in CDCl3 show sharp singlet resonances for the tert-butyl groups (δ 1.43 ppm) and pinacol methyl groups (δ 1.25 ppm), indicating minimal dynamic exchange at room temperature. In contrast, less hindered analogs exhibit broadening due to ring puckering.
Comparative Structural Features with Related Boronic Esters
The title compound’s structural uniqueness becomes evident when compared to other piperidine boronic esters (Table 2). For example, 1-(tert-butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1,3-dicarboxylate (C19H32BNO6) features a diester configuration but lacks tetramethyl substitution, resulting in lower thermal stability (decomposition at 120°C vs. 180°C for the title compound).
Table 2: Structural and Thermal Comparison
| Compound | Molecular Formula | Decomposition Temp. | Key Feature |
|---|---|---|---|
| Title Compound | C23H41BNO4 | 180°C | Tetramethyl substitution |
| 1-Methyl-4-(pinB)piperidine | C12H22BNO2 | 95°C | No Boc group |
| Piperidine-1,3-dicarboxylate derivative | C19H32BNO6 | 120°C | Diester configuration |
The title compound’s stability and stereochemical rigidity make it superior for synthesizing complex heterocycles, such as tetrasubstituted piperidines and enamides, which are inaccessible via conventional boronic acids.
Properties
IUPAC Name |
tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h14H,12-13H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBYVLWEVUXUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Miyaura Borylation of Halogenated Precursors
This method adapts palladium-catalyzed borylation protocols for alkyl halides.
Step 1: Synthesis of 4-Bromo-2,2,6,6-tetramethylpiperidine
The precursor is synthesized via N-Boc protection of 2,2,6,6-tetramethylpiperidine, followed by radical bromination at the 4-position using N-bromosuccinimide (NBS) and azo initiators.
Step 2: Miyaura Borylation
The brominated intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
-
Catalyst System : Pd(OAc)₂ (10 mol%), DCPF ligand (15 mol%).
-
Solvent : Anhydrous benzene/Et₂O (9:1 v/v).
-
Conditions : 100°C, N₂ atmosphere, 6 h.
-
Workup : Filtration through Celite, solvent removal, and column chromatography (hexane/EtOAc 9:1).
-
Yield : 58–72% (isolated).
Step 3: Boc Protection
The free amine generated during borylation is reprotected using Boc anhydride.
Route 2: Direct Boronate Installation via Photoredox Catalysis
Adapting photocatalytic C–H borylation strategies, this route avoids halogenation intermediates.
Step 1: Substrate Preparation
2,2,6,6-Tetramethylpiperidine is Boc-protected as above.
Step 2: Photocatalytic Borylation
Route 3: Boronate-Ester Exchange
A less common approach involves transmetallation from a preformed boronic acid.
Step 1: Synthesis of 4-Borono-2,2,6,6-tetramethylpiperidine
Step 2: Pinacol Ester Formation
Comparative Analysis of Methods
| Parameter | Route 1 (Miyaura) | Route 2 (Photoredox) | Route 3 (Boronate Exchange) |
|---|---|---|---|
| Overall Yield | 58–72% | 40–55% | 35–42% |
| Reaction Time | 6–8 h | 10–12 h | 8–10 h |
| Catalyst Cost | High (Pd) | Moderate (acridine) | Low |
| Steric Tolerance | Moderate | Low | High |
| Scalability | Pilot-scale | Lab-scale | Lab-scale |
Route 1 offers the best balance of yield and scalability, though it requires handling air-sensitive palladium complexes. Route 2 is advantageous for avoiding halide intermediates but suffers from lower yields.
Optimization Strategies
Solvent Effects
Ligand Design
Chemical Reactions Analysis
Cross-Coupling Reactions
The dioxaborolane group enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings , which are pivotal in forming carbon-carbon bonds.
Key Reaction Examples:
Mechanistic Insights :
-
The boron atom in the dioxaborolane coordinates with palladium, facilitating transmetallation.
-
Steric hindrance from the tert-butyl group slows reaction kinetics but enhances selectivity for less hindered aryl halides .
Deprotection and Functional Group Interconversion
The tert-butyl carbamate (Boc) group undergoes acid-mediated cleavage, enabling downstream functionalization of the piperidine nitrogen.
Deprotection Conditions:
| Acid | Solvent | Temperature | Time | Resulting Amine Yield |
|---|---|---|---|---|
| HCl (4M in dioxane) | DCM | 0°C→rt | 2h | 89% |
| TFA | DCM | rt | 1h | 94% |
Applications :
-
Post-deprotection, the free amine can be alkylated, acylated, or coupled to carboxylic acids for drug candidate diversification.
Oxidation and Reduction
The dioxaborolane group can be oxidized to boronic acids or reduced to alkylboranes, broadening synthetic utility.
Oxidation Reactions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | NaOH, EtOH, 0°C→rt | Piperidin-4-ylboronic acid | 73% |
| NaBO₃·4H₂O | THF/H₂O, 50°C, 4h | Boronic acid pinacol ester | 68% |
Reduction Pathways :
-
Catalytic hydrogenation (H₂, Pd/C) reduces the dioxaborolane to a borane complex, though this is less common due to competing piperidine ring saturation.
Nucleophilic Substitution
The piperidine nitrogen, after Boc deprotection, participates in nucleophilic substitutions.
Example:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 6h | N-Benzylpiperidine derivative | 82% |
Ring-Opening and Rearrangement
Under strong base conditions (e.g., LDA), the piperidine ring undergoes β-hydride elimination, forming conjugated dienes.
Reaction Profile:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LDA (2 equiv) | THF | −78°C→rt | 1,3-Diene boronate | 55% |
Stability and Side Reactions
-
Hydrolytic Stability : The dioxaborolane is stable in neutral aqueous solutions but hydrolyzes slowly under acidic or basic conditions (t₁/₂ = 12h at pH 2) .
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Thermal Decomposition : Prolonged heating (>100°C) leads to tert-butyl group elimination, forming piperidinyl boronate byproducts.
Comparative Reactivity Table
| Reaction Type | tert-Butyl Derivative Reactivity | Analog (No tert-Butyl) Reactivity |
|---|---|---|
| Suzuki Coupling | Moderate (steric hindrance) | High |
| Boc Deprotection | Fast (acid-sensitive) | Similar |
| Oxidation | Slower (boron shielding) | Faster |
Scientific Research Applications
Organic Synthesis
Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate serves as a versatile reagent in organic synthesis. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions.
Table 1: Comparison of Cross-Coupling Reactions Using Dioxaborolane Derivatives
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Tert-butyl 2,2,6,6-tetramethyl... | Suzuki Coupling | 85 | |
| Other Dioxaborolane | Suzuki Coupling | 75 | |
| Tert-butyl 2... | Negishi Coupling | 90 |
The compound has shown high yields in Suzuki and Negishi coupling reactions when combined with various halides. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a drug candidate due to its structural properties that can influence biological activity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values: Ranged from 10 µM to 30 µM depending on the derivative.
This suggests the potential for further development of these compounds into therapeutic agents.
Materials Science
In materials science, the compound is utilized for synthesizing advanced materials with specific properties due to its sterically hindered structure.
Table 2: Properties of Materials Synthesized Using Tert-butyl Derivatives
| Material Type | Property | Value | Reference |
|---|---|---|---|
| Polymer Composites | Thermal Stability | High | |
| Coatings | UV Resistance | Excellent |
The incorporation of tert-butyl derivatives into polymer matrices has been shown to enhance thermal stability and UV resistance of coatings and composites.
Mechanism of Action
The mechanism by which tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs are compared below based on core frameworks, substituents, and applications:
Reactivity in Cross-Coupling Reactions
- The dioxaborolane group in all compounds enables participation in Suzuki-Miyaura couplings. Compound 44 (cyclopropylmethyl linker) and A205601 (phenyl linker) offer extended conjugation, which may enhance electronic communication in couplings . Compound 26 (pyrrolidine core) forms stereoisomeric mixtures, complicating purification but enabling diverse product libraries .
Biological Activity
Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a tert-butyl ester and a dioxaborolane moiety, which may contribute to its pharmacological properties.
- IUPAC Name : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Molecular Formula : C16H30BNO4
- Molecular Weight : 311.22 g/mol
- CAS Number : 1048970-17-7
- PubChem CID : 4642098
Biological Activity
The biological activity of this compound is primarily linked to its structural components. The presence of the piperidine ring is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The dioxaborolane moiety can enhance the compound's ability to interact with biological targets such as kinases involved in cancer cell proliferation and survival.
- Case Studies :
- In vitro studies have shown that related piperidine derivatives inhibit cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study demonstrated that a similar compound selectively inhibited mutant forms of receptor tyrosine kinases (e.g., KIT and PDGFRA), which are implicated in certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Neuroprotective Effects
Compounds containing piperidine rings have also been studied for their neuroprotective effects:
- Neurotransmitter Modulation : Some derivatives are known to modulate neurotransmitter levels in the brain, potentially offering protective effects against neurodegenerative diseases.
- Research Findings :
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperidine ring.
- Introduction of the dioxaborolane group through boron chemistry.
The structure activity relationship (SAR) studies suggest that modifications on the piperidine ring significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased lipophilicity enhances cellular uptake |
| Substituents on the dioxaborolane | Altered binding affinity to target proteins |
Safety and Toxicity
While promising in terms of biological activity, safety assessments are critical:
- Toxicological Studies : Preliminary studies indicate low toxicity profiles in vitro; however, further in vivo studies are necessary.
- Regulatory Status : The compound's safety profile must be evaluated according to regulatory standards before clinical applications.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is synthesized via photoredox-catalyzed radical addition-polar cyclization. A representative procedure involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 2-(4-chlorobut-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under blue light irradiation (Kessil lamp) using 4CzIPN as a photocatalyst and PhLi as a base in dry DMF. The product is purified via flash chromatography (20% ethyl acetate/hexane), yielding 40% . Alternative routes include Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple boronic esters with aryl/vinyl halides .
| Reaction Component | Role | Conditions |
|---|---|---|
| 4CzIPN | Photocatalyst | 1× Kessil lamp, 20 h |
| PhLi | Base | 1.9 M in dibutyl ether |
| Dry DMF | Solvent | Ambient temperature |
| Flash chromatography | Purification | 20% ethyl acetate/hexane |
Q. How is structural confirmation achieved for this compound?
Structural characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and HRMS. For example:
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.45 (s, 9H, tert-butyl) .
- HRMS (DART) : Calculated for C₂₄H₄₁BNO₄ [M+H]⁺: 418.3125; Found: 418.3128 . Infrared spectroscopy (IR) and ¹¹B NMR further confirm boronic ester functionality (B-O stretching at ~1350 cm⁻¹ and δ ~30 ppm, respectively) .
Q. What are its primary applications in organic synthesis?
The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, forming C-C bonds with aryl/vinyl halides. This is critical for synthesizing biaryl systems or functionalized piperidines in drug discovery . Additionally, the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, allowing selective deprotection in multistep syntheses .
Q. What safety precautions are required during handling?
Key precautions include:
- Avoiding ignition sources (P210) due to flammability .
- Using personal protective equipment (gloves, goggles) and working in a fume hood.
- Storing under inert atmosphere (argon/nitrogen) to prevent boronic ester hydrolysis .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
Optimization variables include:
- Catalyst loading : Higher 4CzIPN concentrations (e.g., 10 mol%) may enhance radical initiation .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like LiCl improve coupling efficiency .
- Light intensity : Adjusting Kessil lamp wavelength (e.g., 450 nm) or duration (24–48 h) may increase conversion .
| Condition Variation | Yield Impact |
|---|---|
| 4CzIPN (5 → 10 mol%) | +15% yield |
| Extended irradiation (20 → 24 h) | +10% yield |
Q. How does boronic ester stability influence reaction outcomes?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive, requiring anhydrous conditions. Hydrolysis to boronic acid can lead to side reactions (e.g., protodeboronation). Stability assays via ¹¹B NMR under varying pH (3–9) and temperature (25–60°C) show decomposition above 50°C or in acidic media .
Q. How to resolve contradictions in spectroscopic data?
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Strategies include:
Q. What catalysts enhance cross-coupling efficiency?
Beyond Pd(PPh₃)₄, BrettPhos-Pd-G3 or SPhos ligands improve coupling with sterically hindered substrates. Nickel catalysts (e.g., NiCl₂(dme)) offer cost-effective alternatives for aryl ethers .
Q. Can computational methods predict reactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings. For example, the boron atom’s p-orbital alignment with the piperidine ring influences electrophilic substitution patterns .
Q. What challenges arise during synthesis scale-up?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
